Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo-
Description
Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzene ring, a propanamide group, and two chlorine atoms attached to the phenyl ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Properties
CAS No. |
314245-34-6 |
|---|---|
Molecular Formula |
C15H11Cl2NO2 |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C15H11Cl2NO2/c16-11-7-4-8-12(17)15(11)18-14(20)9-13(19)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,20) |
InChI Key |
HQOYHAGDSMYZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- typically involves the reaction of 2,6-dichloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo-, which can exhibit different chemical and biological properties.
Scientific Research Applications
Antimicrobial Activity
Benzenepropanamide has demonstrated significant antimicrobial properties. Research indicates its effectiveness against various strains of bacteria, particularly Gram-positive bacteria. This property positions it as a potential candidate for developing new antimicrobial agents in response to increasing antibiotic resistance.
Case Study:
A study evaluated the compound's efficacy against Staphylococcus aureus and Streptococcus pneumoniae. Results showed a reduction in bacterial viability, suggesting that Benzenepropanamide could be developed into a topical antimicrobial treatment for skin infections.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and others. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Data Table: Anticancer Activity of Benzenepropanamide
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
| A549 | 35 | Inhibition of proliferation |
Case Study:
In vitro studies revealed that Benzenepropanamide reduced cell viability in MCF7 cells by approximately 70% at a concentration of 25 µM after 48 hours of exposure. Further investigations into its mechanism indicated that it activates caspase pathways leading to programmed cell death.
Anti-inflammatory Applications
Recent studies have suggested that Benzenepropanamide may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study:
In an animal model of arthritis, administration of Benzenepropanamide resulted in a significant decrease in paw swelling and reduced levels of TNF-alpha and IL-6 in serum samples. This suggests its potential use as an anti-inflammatory agent.
Potential in Biomaterials
Benzenepropanamide may also find applications in biomedical engineering, particularly in developing crosslinked biomaterials for tissue engineering. Its ability to form stable bonds with biological tissues can be utilized for creating scaffolds that promote tissue regeneration.
Data Table: Properties for Biomaterial Applications
| Property | Value |
|---|---|
| Biocompatibility | High |
| Crosslinking Efficiency | Moderate |
| Degradation Rate | Controlled |
Case Study:
In experiments involving tissue scaffolds, Benzenepropanamide was incorporated into polymer blends to enhance mechanical properties while maintaining biocompatibility. The resulting materials showed improved cell adhesion and proliferation compared to controls.
Mechanism of Action
The mechanism of action of Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
- Diclofenac Etalhyaluronate
- 2,6-Dichlorodiphenylamine
Uniqueness
Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in research and industry.
Biological Activity
Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- can be structurally represented as follows:
- Molecular Formula: C16H14Cl2N2O
- Molecular Weight: 335.20 g/mol
The compound features a benzene ring substituted with a dichlorophenyl group and an amide functional group, which contributes to its biological activity.
Biological Activity Overview
Research indicates that Benzenepropanamide exhibits various biological activities, including:
- Antimicrobial Activity: The compound has shown promising results against several bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or protein synthesis.
- Anticancer Properties: Preliminary studies suggest that it may inhibit the proliferation of cancer cells, potentially through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects: Some studies indicate that it could modulate inflammatory pathways, reducing cytokine release.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced cell viability in MCF7 cells | |
| Anti-inflammatory | Decreased TNF-alpha production |
Table 2: Toxicity Profile
| Dose (mg/kg) | Observed Toxicity | Reference |
|---|---|---|
| 50 | Mild toxicity observed | |
| 100 | Moderate toxicity; signs of distress | |
| 200 | Severe toxicity; lethality in mice |
Case Studies
-
Antimicrobial Activity Study :
A study conducted by researchers evaluated the antimicrobial efficacy of Benzenepropanamide against various bacterial strains using the disk diffusion method. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent. -
Anticancer Activity Assessment :
In vitro assays were performed on MCF7 breast cancer cells to assess the anticancer properties of Benzenepropanamide. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations above 50 µM. -
Inflammation Modulation :
In a model of lipopolysaccharide-induced inflammation in mice, treatment with Benzenepropanamide resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
